molecular formula C6H12ClNO4 B2865567 2-Aminohexanedioic acid;hydrochloride CAS No. 67744-11-0

2-Aminohexanedioic acid;hydrochloride

Cat. No. B2865567
CAS RN: 67744-11-0
M. Wt: 197.62
InChI Key: ZJRKUDDOOAYWBN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : 203-205°C (decomposition) .
  • Optical Activity : [α]25/D +22° (c = 2 in 5 M HCl) .

Scientific Research Applications

Role in Chemical Synthesis and Industry

2-Aminohexanedioic acid, hydrochloride is recognized for its hydrophobic and flexible structure. It is widely utilized not just clinically but also holds significant importance in chemical synthesis, particularly in the modification of peptides. Additionally, its role in the polyamide synthetic fibers industry, notably in the production of nylon, is notable. The compound also serves as a linker in various biologically active structures, showcasing its versatility in chemical applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Biomedical and Pharmacological Research

In biomedical research, phosphazene derivatives containing amino acid esters, including methyl 6-aminohexanoate hydrochloride, demonstrate intriguing thermosensitive properties. These compounds undergo hydrolytic degradation at body temperature to produce non-toxic substances like amino acids and phosphates. Their lower critical solution temperatures (LCST) near body temperature highlight their potential in biomedical applications, particularly in drug delivery systems (Uslu et al., 2017).

Novel Synthesis Methods and Functional Characterization

The synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene showcases the compound's role in producing biologically active analogues and differentiated diaminopimelic acid (DAP). This approach underscores the compound's significance in developing novel, biologically relevant molecules (Shireman & Miller, 2001).

Role in Analytical Chemistry

In the field of analytical chemistry, 2-aminohexanedioic acid derivatives find application as matrices in mass spectrometry imaging (MSI). For example, 1,5-naphthalenediamine (1,5-DAN) hydrochloride is used as a matrix for MALDI MSI, enabling the visualization of a broad range of small molecule metabolites. This application is crucial for understanding metabolic mechanisms during pathological progression, showcasing the compound's utility in detailed biochemical investigations (Liu et al., 2014).

Future Directions

: Sigma-Aldrich: L-2-Aminoadipic acid

properties

IUPAC Name

2-aminohexanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c7-4(6(10)11)2-1-3-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRKUDDOOAYWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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